Cas no 2138396-21-9 (4-amino-1-(2,2-dimethylbutyl)-1H-pyrazole-3-carboxamide)
4-amino-1-(2,2-dimethylbutyl)-1H-pyrazole-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 4-amino-1-(2,2-dimethylbutyl)-1H-pyrazole-3-carboxamide
- EN300-1112897
- 2138396-21-9
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- Inchi: 1S/C10H18N4O/c1-4-10(2,3)6-14-5-7(11)8(13-14)9(12)15/h5H,4,6,11H2,1-3H3,(H2,12,15)
- InChI Key: TYTTYYWFDAXAAR-UHFFFAOYSA-N
- SMILES: O=C(C1C(=CN(CC(C)(C)CC)N=1)N)N
Computed Properties
- Exact Mass: 210.14806121g/mol
- Monoisotopic Mass: 210.14806121g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 86.9Ų
4-amino-1-(2,2-dimethylbutyl)-1H-pyrazole-3-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1112897-0.05g |
4-amino-1-(2,2-dimethylbutyl)-1H-pyrazole-3-carboxamide |
2138396-21-9 | 95% | 0.05g |
$1008.0 | 2023-10-27 | |
| Enamine | EN300-1112897-0.1g |
4-amino-1-(2,2-dimethylbutyl)-1H-pyrazole-3-carboxamide |
2138396-21-9 | 95% | 0.1g |
$1056.0 | 2023-10-27 | |
| Enamine | EN300-1112897-0.25g |
4-amino-1-(2,2-dimethylbutyl)-1H-pyrazole-3-carboxamide |
2138396-21-9 | 95% | 0.25g |
$1104.0 | 2023-10-27 | |
| Enamine | EN300-1112897-0.5g |
4-amino-1-(2,2-dimethylbutyl)-1H-pyrazole-3-carboxamide |
2138396-21-9 | 95% | 0.5g |
$1152.0 | 2023-10-27 | |
| Enamine | EN300-1112897-1.0g |
4-amino-1-(2,2-dimethylbutyl)-1H-pyrazole-3-carboxamide |
2138396-21-9 | 1g |
$1500.0 | 2023-06-09 | ||
| Enamine | EN300-1112897-2.5g |
4-amino-1-(2,2-dimethylbutyl)-1H-pyrazole-3-carboxamide |
2138396-21-9 | 95% | 2.5g |
$2351.0 | 2023-10-27 | |
| Enamine | EN300-1112897-5.0g |
4-amino-1-(2,2-dimethylbutyl)-1H-pyrazole-3-carboxamide |
2138396-21-9 | 5g |
$4349.0 | 2023-06-09 | ||
| Enamine | EN300-1112897-10.0g |
4-amino-1-(2,2-dimethylbutyl)-1H-pyrazole-3-carboxamide |
2138396-21-9 | 10g |
$6450.0 | 2023-06-09 | ||
| Enamine | EN300-1112897-1g |
4-amino-1-(2,2-dimethylbutyl)-1H-pyrazole-3-carboxamide |
2138396-21-9 | 95% | 1g |
$1200.0 | 2023-10-27 | |
| Enamine | EN300-1112897-5g |
4-amino-1-(2,2-dimethylbutyl)-1H-pyrazole-3-carboxamide |
2138396-21-9 | 95% | 5g |
$3479.0 | 2023-10-27 |
4-amino-1-(2,2-dimethylbutyl)-1H-pyrazole-3-carboxamide Related Literature
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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3. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
Additional information on 4-amino-1-(2,2-dimethylbutyl)-1H-pyrazole-3-carboxamide
Comprehensive Overview of 4-amino-1-(2,2-dimethylbutyl)-1H-pyrazole-3-carboxamide (CAS No. 2138396-21-9)
In the rapidly evolving field of pharmaceutical and chemical research, 4-amino-1-(2,2-dimethylbutyl)-1H-pyrazole-3-carboxamide (CAS No. 2138396-21-9) has emerged as a compound of significant interest. This pyrazole derivative is gaining attention due to its potential applications in medicinal chemistry and drug development. Researchers are particularly intrigued by its structural uniqueness, which combines a pyrazole core with a 2,2-dimethylbutyl side chain and a carboxamide functional group. These features contribute to its distinctive physicochemical properties and biological activity.
The compound's CAS number 2138396-21-9 serves as a crucial identifier in chemical databases and regulatory documentation. As interest in heterocyclic compounds continues to grow, this particular molecule stands out for its balanced lipophilicity and potential for bioavailability optimization. Current research trends suggest that molecules like 4-amino-1-(2,2-dimethylbutyl)-1H-pyrazole-3-carboxamide may play important roles in addressing modern therapeutic challenges, particularly in areas where traditional drug scaffolds have shown limitations.
From a synthetic chemistry perspective, the preparation of CAS 2138396-21-9 involves sophisticated organic transformations that highlight modern structure-activity relationship (SAR) optimization techniques. The presence of both amino and carboxamide groups in the molecular structure provides multiple points for chemical modification, making this compound a versatile intermediate in drug discovery programs. Pharmaceutical scientists are particularly interested in how these functional groups might influence target binding affinity and metabolic stability in potential drug candidates.
The scientific community's growing focus on personalized medicine and precision therapeutics has increased demand for novel chemical entities like 4-amino-1-(2,2-dimethylbutyl)-1H-pyrazole-3-carboxamide. Researchers are investigating whether this compound's unique structure could address current limitations in drug development, such as improving blood-brain barrier penetration or enhancing receptor selectivity. These investigations align with broader industry efforts to develop more effective and safer therapeutic agents.
Analytical characterization of CAS 2138396-21-9 reveals important information about its purity, stability, and potential impurities. Advanced techniques including HPLC, mass spectrometry, and NMR spectroscopy are essential for quality control in research settings. The compound's physicochemical properties, such as solubility, melting point, and partition coefficient, are critical parameters that influence its potential applications in various scientific domains.
In the context of modern drug discovery, the pyrazole scaffold present in this compound has demonstrated remarkable versatility. The 2,2-dimethylbutyl substitution pattern may offer advantages in terms of metabolic stability and pharmacokinetic profiles, making it particularly interesting for medicinal chemistry applications. Researchers are actively exploring whether this structural motif could lead to improved drug-like properties compared to more conventional architectures.
The growing body of research on heterocyclic compounds like 4-amino-1-(2,2-dimethylbutyl)-1H-pyrazole-3-carboxamide reflects broader trends in pharmaceutical innovation. As the industry seeks to address complex biological targets and overcome drug resistance mechanisms, such structurally diverse molecules are becoming increasingly valuable. The compound's potential applications extend beyond traditional pharmaceuticals, with possible uses in agricultural chemistry and material science as well.
Quality assurance for CAS 2138396-21-9 requires rigorous analytical validation to ensure consistency across research batches. Standardization of synthesis protocols and purification methods is essential for reproducible results in biological testing. The scientific community continues to develop improved synthetic routes to this compound, aiming to enhance yield optimization and process efficiency while maintaining high purity standards.
From a regulatory perspective, proper documentation and characterization of 4-amino-1-(2,2-dimethylbutyl)-1H-pyrazole-3-carboxamide are essential for its use in research applications. While not currently classified as a therapeutic agent, its structural features warrant careful evaluation in accordance with good laboratory practices (GLP) and research ethics guidelines. Researchers working with this compound must adhere to established safety protocols and disposal procedures.
The future research directions for CAS 2138396-21-9 may include detailed investigations of its structure-activity relationships, potential biological targets, and optimization of its physicochemical properties. As computational chemistry and AI-assisted drug design become more sophisticated, compounds like this may benefit from in silico modeling to predict their behavior in biological systems. Such approaches could accelerate the identification of promising derivatives for further development.
In conclusion, 4-amino-1-(2,2-dimethylbutyl)-1H-pyrazole-3-carboxamide represents an interesting example of modern heterocyclic chemistry with potential applications across multiple scientific disciplines. Its unique combination of structural features and functional groups makes it a valuable subject for ongoing research, particularly in the context of innovative drug discovery approaches. As scientific understanding of such compounds deepens, they may contribute significantly to addressing current challenges in medicinal chemistry and related fields.
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